![molecular formula C12H10N2OS B1583920 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 75224-64-5](/img/structure/B1583920.png)
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Übersicht
Beschreibung
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H10N2OS and its molecular weight is 230.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : CHNS
- Molecular Weight : 202.28 g/mol
- CAS Number : 4335-28-8
Antimicrobial Activity
Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. A study focused on thiazole analogs showed promising results against various bacterial strains, suggesting that modifications in the thiazole structure can enhance antimicrobial efficacy .
Anticancer Properties
The compound has been evaluated for its anticancer potential. A series of studies on thiazole derivatives revealed their ability to inhibit cancer cell proliferation. Specifically, compounds with structural similarities to 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole were found to exhibit cytotoxic effects against several cancer cell lines, including HeLa and HepG2 cells. The mechanism appears to involve the induction of apoptosis and disruption of mitochondrial function .
Antimalarial Activity
In a medicinal chemistry program aimed at developing antimalarial agents, thiazole derivatives were synthesized and tested against Plasmodium falciparum. The structure-activity relationship (SAR) studies indicated that specific modifications enhanced antimalarial potency while maintaining low cytotoxicity in human liver cells . This suggests the potential for further development of 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives as antimalarial drugs.
Structure-Activity Relationship (SAR)
The SAR studies conducted on various thiazole derivatives highlight the importance of substituents on the phenyl ring. Electron-withdrawing groups at the ortho position were favored for increased activity. It was observed that smaller substituents such as hydrogen or fluorine at the para position also contributed positively to the biological activity .
Case Studies
Study | Findings |
---|---|
Antimicrobial Study | Demonstrated significant activity against Gram-positive and Gram-negative bacteria. |
Anticancer Evaluation | Showed cytotoxic effects in HeLa and HepG2 cell lines with IC values in low micromolar range. |
Antimalarial Research | Identified as a lead compound with potential for further development in combating malaria. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with condensation reactions of substituted benzaldehydes with heterocyclic precursors. For example, cyclization of thiazole intermediates with phenyl-substituted imidazole derivatives under reflux conditions in ethanol or DMF, using catalysts like potassium carbonate or triethylamine . Key factors affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature control (80–120°C), and purification via column chromatography . Evidence from similar compounds shows yields ranging from 45% to 72% depending on substituent reactivity .
Q. Which spectroscopic techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To confirm hydrogenation of the thiazole ring (δ 2.8–3.2 ppm for dihydro protons) and carbaldehyde proton (δ 9.8–10.2 ppm) .
- IR Spectroscopy : To identify the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) .
- Elemental Analysis : To validate empirical formula consistency (e.g., deviations <0.3% for C, H, N) .
- Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 285.08) .
Q. What initial biological screening models are recommended to assess its therapeutic potential?
- Methodological Answer : Prioritize in vitro assays such as:
- Cytotoxicity (MTT assay) : Against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to reference drugs .
- Anti-inflammatory Activity : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
- Antimicrobial Screening : Agar diffusion assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking optimize the synthesis and predict biological activity?
- Methodological Answer :
- Reaction Path Simulation : Use Gaussian 9.0 to model intermediates (e.g., cyclization steps) and identify energy barriers .
- Molecular Docking (AutoDock/Vina) : Predict binding affinity to targets like EGFR (PDB: 1M17) by analyzing carbaldehyde orientation in the active site .
- DFT Calculations : Optimize ground-state geometry and electrostatic potential maps to rationalize regioselectivity in substitution reactions .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS after oral administration in rodent models to explain low in vivo activity despite high in vitro potency .
- Metabolite Identification : Use LC-QTOF to detect rapid oxidation of the carbaldehyde group, which may reduce efficacy .
- Dose Escalation Studies : Test higher doses or prodrug formulations to overcome metabolic instability .
Q. How do structural modifications at specific positions alter pharmacological properties?
- Methodological Answer : Systematic SAR studies reveal:
- Position 6 (Phenyl) : Fluorination (e.g., 4-F-phenyl) enhances anti-inflammatory activity (COX-2 IC₅₀: 1.2 µM vs. 3.8 µM for unsubstituted phenyl) .
- Position 5 (Carbaldehyde) : Reduction to alcohol decreases cytotoxicity (HeLa IC₅₀: 28 µM vs. 12 µM for aldehyde) .
- Thiazole Saturation : Dihydro forms improve solubility (>2 mg/mL in PBS) compared to unsaturated analogs .
Q. What experimental design approaches minimize variability in biological assay results?
- Methodological Answer :
- Factorial Design : Optimize cell culture conditions (e.g., serum concentration, seeding density) using Taguchi methods to reduce inter-assay variability .
- Positive/Negative Controls : Include doxorubicin (cytotoxicity) and dexamethasone (anti-inflammatory) to normalize data across replicates .
- Blinded Analysis : Use automated plate readers and third-party data analysts to eliminate bias .
Eigenschaften
IUPAC Name |
6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-5,8H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGXXJXDZCAAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10317398 | |
Record name | 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10317398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75224-64-5 | |
Record name | 75224-64-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10317398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.